1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid
Overview
Description
“1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . It has been studied for its potential antimicrobial activity, especially against Gram-positive bacteria . It can also be used as agrochemical antiviral agents, fungicides, and insecticides .
Synthesis Analysis
The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives involves condensation reactions . The reactions were monitored by thin layer chromatography (TLC) on precoated silica gel .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by NMR spectroscopy. The singlet signal for the NH group was in the range of 12.10–12.87 ppm and the singlet signal for the =CH group was at δ 8.06–8.63 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were monitored by thin layer chromatography (TLC) on precoated silica gel .Physical and Chemical Properties Analysis
The compound is a white to light yellow crystal powder . Its empirical formula is C4H4N2O2S, and it has a molecular weight of 144.15 .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
The future directions for this compound could involve further exploration of its antimicrobial properties and potential use as an agrochemical agent . Additionally, a new sustainable, regioselective, environmentally friendly synthetic strategy for thiadiazoles has been described, which could be applied to the synthesis of this compound .
Properties
IUPAC Name |
1-(4-methylthiadiazole-5-carbonyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-6-8(17-12-11-6)9(14)13-4-2-3-7(5-13)10(15)16/h7H,2-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSANJMRIORRZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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